N-(2-ethoxybenzyl)-N'-propylurea
Description
N-(2-Ethoxybenzyl)-N'-propylurea is a urea derivative characterized by a 2-ethoxybenzyl group attached to one nitrogen atom and a propyl group to the other. Urea derivatives are widely studied for their diverse pharmacological and material science applications, including enzyme inhibition, receptor antagonism, and optoelectronic properties.
Properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-3-propylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-9-14-13(16)15-10-11-7-5-6-8-12(11)17-4-2/h5-8H,3-4,9-10H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURYJWNGLRWXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCC1=CC=CC=C1OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxybenzyl)-N’-propylurea typically involves the reaction of 2-ethoxybenzylamine with propyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
Step 1: Dissolve 2-ethoxybenzylamine in an appropriate solvent such as dichloromethane.
Step 2: Add propyl isocyanate dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
Step 3: Stir the reaction mixture at room temperature for several hours until the reaction is complete.
Step 4: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2-ethoxybenzyl)-N’-propylurea can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxybenzyl)-N’-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureas with different functional groups.
Scientific Research Applications
N-(2-ethoxybenzyl)-N’-propylurea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Material Science: The compound is used in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxybenzyl)-N’-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxybenzyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, it can bind to its target, modulating its activity through various pathways, including inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Structural and Functional Analogues
KRN633 (N-(2-Chloro-4-[(6,7-dimethoxy-4-quinazolinyl)oxy]phenyl)-N'-propylurea)
- Structure : Features a quinazolinyloxy group and chloro substituent on the aromatic ring.
- Activity : A potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase, used in cancer research .
- Key Differences : The quinazolinyl moiety enhances binding to kinase domains, unlike the 2-ethoxybenzyl group in the target compound.
Chlorpropamide (N-(p-Chlorobenzenesulfonyl)-N'-propylurea)
- Structure : Contains a sulfonamide group linked to a chlorophenyl ring.
- Activity : Antidiabetic drug stimulating insulin secretion via pancreatic β-cell sulfonylurea receptors .
- Key Differences : The sulfonamide group confers specificity for sulfonylurea receptors, absent in the ethoxybenzyl derivative.
CPU (N-Cyclohexyl-N'-(3-phenyl)propylurea)
- Structure : Cyclohexyl and phenyl substituents.
- Activity : Soluble epoxide hydrolase (sEH) inhibitor with anti-inflammatory and cardiovascular applications .
N-[2-(7-Methoxynaphth-1-yl)ethyl]-N'-propylurea
- Structure : Methoxynaphthylethyl substituent.
- Activity : Exhibits melatoninergic, antipsychotic, and analgesic properties .
- Key Differences : The naphthyl group enables π-π stacking interactions with biological targets, unlike the ethoxybenzyl group.
Physicochemical Properties
Table 1: Thermodynamic and Solubility Data
Thermodynamic Stability
- Alkylureas like N-propylurea exhibit heat capacities ranging from 200–360 K, with stability influenced by alkyl chain length .
- The ethoxy group in the target compound may enhance solubility in polar solvents compared to purely hydrophobic analogs (e.g., CPU).
Enzyme Inhibition
- sEH Inhibition: CPU and TPPU (analogs with aryl groups) show IC₅₀ values in the nanomolar range, suggesting that the ethoxybenzyl group in the target compound could similarly enhance binding to hydrophobic enzyme pockets .
- Kinase Inhibition : KRN633’s activity highlights the importance of heterocyclic substituents for targeting tyrosine kinases, a feature absent in the target compound .
Material Science
- Optoelectronic Properties: Propylurea spacers in silicon quantum dots (SQDs) enable energy transfer efficiencies of ~2×10⁹ s⁻¹, outperforming propylamine spacers . The ethoxybenzyl group in the target compound could similarly modulate electronic interactions in nanomaterials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
